molecular formula C19H13N3O2 B14873049 (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile

(2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile

Cat. No.: B14873049
M. Wt: 315.3 g/mol
InChI Key: WTMRUZOUIXCCSG-WONOQZHYSA-N
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Description

The compound "(2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile" is a structurally complex molecule featuring a conjugated enone system, a nitrile group, and a quinazolinone-derived heterocyclic scaffold. The quinazolinone moiety is known for its role in medicinal chemistry, often associated with kinase inhibition or anticancer activity . The phenyl and nitrile substituents may enhance solubility or modulate electronic properties, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

(2E,4Z)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C19H13N3O2/c20-12-15(17(23)11-10-13-6-2-1-3-7-13)18-21-16-9-5-4-8-14(16)19(24)22-18/h1-11,23H,(H,21,22,24)/b11-10-,17-15+

InChI Key

WTMRUZOUIXCCSG-WONOQZHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)\O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Aldol Condensation: The quinazolinone intermediate undergoes aldol condensation with an appropriate aldehyde to form the enone system.

    Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and enone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazolinone and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s quinazolinone moiety is a pharmacophore in many biologically active molecules, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (2E,4Z)-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-5-phenylpent-4-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Computational similarity measures, such as Tanimoto and Dice indices, are critical for comparing this compound with analogs. For example:

Compound Name Tanimoto (MACCS) Dice (Morgan) Key Structural Differences
Target Compound 1.00 1.00 Reference structure
3-oxo-2-(quinazolin-2-ylidene)pentenenitrile 0.85 0.82 Absence of phenyl group
5-(4-chlorophenyl) analog 0.78 0.75 Chlorine substitution on phenyl ring
Quinazolinone derivatives without nitrile 0.65 0.60 Replacement of nitrile with carboxylate

These metrics, derived from bit-vector representations of molecular fingerprints, highlight that substituents like the phenyl group and nitrile significantly influence similarity scores .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 cell line screening) groups compounds with shared modes of action. The target compound likely clusters with:

  • Cluster A: Quinazolinone-based kinase inhibitors (e.g., EGFR inhibitors) due to shared heterocyclic cores.
  • Cluster B: Enone-containing electrophiles, which may covalently modify cysteine residues in target proteins.

Notably, bioactivity profiles correlate strongly with structural similarity, as seen in studies linking quinazolinone derivatives to antiproliferative activity .

Lumping Strategy and Functional Group Impact

The "lumping" approach groups structurally related compounds to simplify reaction modeling. For instance, the target compound and its analogs might be lumped into a surrogate category based on:

  • Shared functional groups: Quinazolinone (hydrogen-bond acceptor), nitrile (electron-withdrawing), and enone (Michael acceptor).
  • Reactivity: The enone system may undergo similar nucleophilic addition reactions as simpler α,β-unsaturated ketones .

This strategy reduces computational complexity while preserving predictive accuracy for physicochemical properties.

Research Findings and Implications

Mode of Action Insights

The compound’s structural motifs suggest dual mechanisms:

Kinase inhibition: Quinazolinone scaffolds compete with ATP in kinase binding pockets.

Covalent modification: The enone system could react with nucleophilic residues (e.g., cysteine) in target proteins, a feature shared with FDA-approved drugs like ibrutinib .

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